molecular formula C21H21I2N7O2 B11534557 2-[(E)-{2-[4-(benzylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4,6-diiodophenol

2-[(E)-{2-[4-(benzylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4,6-diiodophenol

Cat. No.: B11534557
M. Wt: 657.2 g/mol
InChI Key: OOVWFGIDAYBMCU-DHRITJCHSA-N
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Description

2-[(E)-{2-[4-(benzylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4,6-diiodophenol is a complex organic compound characterized by its unique structure, which includes a triazine ring, a morpholine group, and diiodophenol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{2-[4-(benzylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4,6-diiodophenol typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring is synthesized by reacting cyanuric chloride with benzylamine and morpholine under controlled conditions.

    Hydrazone Formation: The triazine derivative is then reacted with hydrazine to form the hydrazone intermediate.

    Iodination: The final step involves the iodination of the phenol group using iodine in the presence of a suitable oxidizing agent.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenol group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the triazine ring or the hydrazone linkage, potentially leading to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazine ring, where the chlorine atoms can be replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions, particularly those involving hydrazone and triazine functionalities. It may also serve as a ligand in the development of new drugs.

Medicine

In medicine, derivatives of this compound are being explored for their potential as therapeutic agents. The triazine ring is a common motif in many pharmaceuticals, and modifications of this compound could lead to new treatments for various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(E)-{2-[4-(benzylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4,6-diiodophenol involves its interaction with specific molecular targets. The triazine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The hydrazone linkage can form reversible covalent bonds with biological molecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-{2-[4-(benzylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-6-nitrophenol
  • 2-[(E)-{2-[4-(benzylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4,6-dichlorophenol

Uniqueness

The uniqueness of 2-[(E)-{2-[4-(benzylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4,6-diiodophenol lies in its diiodophenol group, which imparts distinct chemical properties such as increased reactivity and potential for further functionalization. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C21H21I2N7O2

Molecular Weight

657.2 g/mol

IUPAC Name

2-[(E)-[[4-(benzylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-4,6-diiodophenol

InChI

InChI=1S/C21H21I2N7O2/c22-16-10-15(18(31)17(23)11-16)13-25-29-20-26-19(24-12-14-4-2-1-3-5-14)27-21(28-20)30-6-8-32-9-7-30/h1-5,10-11,13,31H,6-9,12H2,(H2,24,26,27,28,29)/b25-13+

InChI Key

OOVWFGIDAYBMCU-DHRITJCHSA-N

Isomeric SMILES

C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=C(C(=CC(=C3)I)I)O)NCC4=CC=CC=C4

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NN=CC3=C(C(=CC(=C3)I)I)O)NCC4=CC=CC=C4

Origin of Product

United States

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